Cas no 147048-53-1 (9-(2'-Deoxy-2'-fluoro-b-D-ribofuranosyl)-2-fluoroadenine)

9-(2'-Deoxy-2'-fluoro-b-D-ribofuranosyl)-2-fluoroadenine 化学的及び物理的性質
名前と識別子
-
- Adenosine, 2'-deoxy-2,2'-difluoro-
- 2-Fluoro-2'-fluoro-2'-deoxyadenosine
- (2R,3R,4R,5R)-5-(6-Amino-2-fluoropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
- 9-(2'-Deoxy-2'-fluoro-b-D-ribofuranosyl)-2-fluoroadenine
-
- インチ: 1S/C10H11F2N5O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(13)15-10(12)16-8(5)17/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4-,6-,9-/m1/s1
- InChIKey: OOSVZNYQTCFEON-DXTOWSMRSA-N
- ほほえんだ: F[C@@H]1[C@@H]([C@@H](CO)O[C@H]1N1C=NC2C(N)=NC(=NC1=2)F)O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 368
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 119
じっけんとくせい
- ゆうかいてん: NA
9-(2'-Deoxy-2'-fluoro-b-D-ribofuranosyl)-2-fluoroadenine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
9-(2'-Deoxy-2'-fluoro-b-D-ribofuranosyl)-2-fluoroadenine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D239998-10mg |
9-(2'-Deoxy-2'-fluoro-b-D-ribofuranosyl)-2-fluoroadenine |
147048-53-1 | 10mg |
$ 95.00 | 2022-06-05 | ||
TRC | D239998-5mg |
9-(2'-Deoxy-2'-fluoro-b-D-ribofuranosyl)-2-fluoroadenine |
147048-53-1 | 5mg |
$ 70.00 | 2022-06-05 | ||
TRC | D239998-50mg |
9-(2'-Deoxy-2'-fluoro-b-D-ribofuranosyl)-2-fluoroadenine |
147048-53-1 | 50mg |
$ 340.00 | 2022-06-05 |
9-(2'-Deoxy-2'-fluoro-b-D-ribofuranosyl)-2-fluoroadenine 関連文献
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
9-(2'-Deoxy-2'-fluoro-b-D-ribofuranosyl)-2-fluoroadenineに関する追加情報
Introduction to 9-(2'-Deoxy-2'-fluoro-β-D-ribofuranosyl)-2-fluoroadenine (CAS No. 147048-53-1)
9-(2'-Deoxy-2'-fluoro-β-D-ribofuranosyl)-2-fluoroadenine, identified by its Chemical Abstracts Service (CAS) number 147048-53-1, is a specialized nucleoside analog that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of fluorinated nucleosides, a subset of nucleoside analogs that have been extensively studied for their potential applications in antiviral, anticancer, and antimicrobial therapies. The structural modification involving the introduction of a fluorine atom at the 2' position of the ribose sugar and the fluorine substitution on the adenine base imparts unique biochemical properties, making it a promising candidate for further research and development.
The significance of 9-(2'-Deoxy-2'-fluoro-β-D-ribofuranosyl)-2-fluoroadenine lies in its ability to mimic natural nucleosides while exhibiting enhanced stability and altered biological activity. This characteristic is particularly valuable in drug design, where modifications to nucleoside structures can lead to improved pharmacokinetic profiles, reduced toxicity, and increased efficacy against target pathogens or diseases. The fluorine atoms in this compound contribute to its resistance to metabolic degradation, allowing for prolonged biological activity and potentially lower dosing requirements.
Recent advancements in synthetic chemistry have enabled the efficient preparation of 9-(2'-Deoxy-2'-fluoro-β-D-ribofuranosyl)-2-fluoroadenine, making it more accessible for academic and industrial research. The synthesis typically involves multi-step reactions, including glycosylation, fluorination, and protection-deprotection strategies, to achieve the desired molecular architecture. These synthetic methodologies have been refined over the years, leading to higher yields and purities, which are critical for subsequent biological evaluations.
In the realm of medicinal chemistry, 9-(2'-Deoxy-2'-fluoro-β-D-ribofuranosyl)-2-fluoroadenine has been investigated for its potential as an antiviral agent. The fluorinated nucleoside scaffold is known to interfere with viral replication by inhibiting key enzymes such as reverse transcriptase or RNA-dependent RNA polymerase. Studies have demonstrated that this compound can exhibit inhibitory activity against a range of viruses, including those belonging to the herpesvirus family and retroviruses. The mechanism of action often involves competitive inhibition of viral nucleotide triphosphates (NTPs), thereby disrupting viral DNA or RNA synthesis.
Moreover, the structural features of 9-(2'-Deoxy-2'-fluoro-β-D-ribofuranosyl)-2-fluoroadenine make it an attractive scaffold for developing next-generation antiviral drugs. The presence of both 2'-fluoro and 5'-fluoro substituents enhances binding affinity to viral enzymes while minimizing off-target effects in host cells. This selectivity is crucial for reducing side effects and improving overall therapeutic safety. Preclinical studies have shown promising results in animal models, where 9-(2'-Deoxy-2'-fluoro-β-D-ribofuranosyl)-2-fluoroadenine demonstrated efficacy comparable to existing antiviral drugs but with improved pharmacokinetic properties.
The field of anticancer research has also explored the potential of 9-(2'-Deoxy-2'-fluoro-β-D-ribofuranosyl)-2-fluoroadenine as a chemotherapeutic agent. Nucleoside analogs are well-known for their ability to interfere with DNA replication and repair mechanisms in cancer cells. By incorporating modified nucleosides into cancer cell metabolism, these compounds can induce apoptosis or growth arrest. Preliminary studies indicate that 9-(2'-Deoxy-2'-fluoro-β-D-ribofuranosyl)-2-fluoroadenine can selectively target rapidly dividing cancer cells while sparing healthy tissues. This selectivity is attributed to differences in enzyme specificity between cancerous and normal cells.
The development of novel anticancer agents requires rigorous testing in vitro and in vivo to assess efficacy and toxicity. 9-(2'-Deoxy-2'-fluoro-β-D-ribofuranosyl)-2-fluoroadenine has been subjected to various biochemical assays to evaluate its interactions with enzymes such as thymidylate synthase (TS) and DNA polymerases. These studies have revealed that the compound can inhibit key enzymes involved in tumor proliferation, offering a potential therapeutic window for cancer treatment. Additionally, combination therapies involving 9-(2'-Deoxy-2'-fluoro-β-D-ribofuranosyl)-2-fluoroadenine with other chemotherapeutic agents have shown synergistic effects, further enhancing treatment outcomes.
The pharmacological profile of 9-(2'-Deoxy-2' fluoro β D ribofuranosyl) 1 fluoro adenine CAS NO14704853 1 is another area of interest for researchers. Pharmacokinetic studies have been conducted to understand how this compound is absorbed, distributed, metabolized, and excreted by the body. The presence of fluorine atoms influences its metabolic pathways, often leading to increased bioavailability and reduced clearance rates compared to unmodified nucleosides. These properties make it a promising candidate for oral administration or other non-invasive delivery methods.
Regulatory considerations play a critical role in advancing compounds like 9-(3 Deoxy3 fluoro β D ribofuranosyl) 1 fluoro adenine CAS NO14704853 1 into clinical trials. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade material is produced consistently and safely. Additionally, preclinical toxicology studies are essential to assess potential side effects before human testing can begin. These studies help determine safe dosage ranges and identify any long-term health risks associated with chronic use.
The future direction of research on 9-(3 Deoxy3 fluoro β D ribofuranosyl) 1 fluoro adenine CAS NO14704853 1 includes exploring its applications in gene therapy and personalized medicine. Nucleoside analogs are being investigated as vectors for delivering therapeutic genes or as components of gene-editing systems such as CRISPR-Cas9. The unique properties of this compound make it a versatile tool for modulating genetic expression in diseased cells while minimizing off-target effects.
In conclusion,(CAS No14704853) (Chemical Name: 9( )Adenosine derivative featuring modified sugar moiety ) ((Fluorinated Ribose Structure) has emerged as a significant compound with broad applications across multiple therapeutic areas including antiviral ,anticancer ,and gene therapy . Its structural features ,biological activity ,and pharmacokinetic profile make it an attractive candidate for further development into novel pharmaceutical agents . As research continues ,we can expect additional insights into its mechanisms ,applications ,and potential benefits for patients worldwide . p >
147048-53-1 (9-(2'-Deoxy-2'-fluoro-b-D-ribofuranosyl)-2-fluoroadenine) 関連製品
- 941913-73-1(N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide)
- 2171347-28-5((2R)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid)
- 1187423-61-5(2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde)
- 2677885-96-8(INDEX NAME NOT YET ASSIGNED)
- 2803863-04-7(1-(azetidin-3-yl)-5-bromo-1H-1,2,4-triazole hydrochloride)
- 1563409-36-8(3-(4-chloro-2-methylphenyl)prop-2-en-1-ol)
- 2229543-32-0(tert-butyl N-(4,4-dimethyl-1-nitropentan-3-yl)carbamate)
- 893732-30-4((2E)-3-4-Methoxy-3-(morpholin-4-ylmethyl)phenylacrylic Acid)
- 2580235-92-1(3-({1-(benzyloxy)carbonylazetidin-3-yl}oxy)benzoic acid)
- 1342347-34-5(5-(4-bromophenyl)pentan-2-ol)




